Benzoxepine Sulfonyl Chloride Derivatives: A Technical Guide to Synthesis and Medicinal Application
Benzoxepine Sulfonyl Chloride Derivatives: A Technical Guide to Synthesis and Medicinal Application
Executive Summary
The benzoxepine scaffold—specifically the 2,3,4,5-tetrahydro-1-benzoxepin core—represents a "privileged structure" in medicinal chemistry, offering a lipophilic, seven-membered oxygen heterocycle capable of mimicking bioactive peptides and biogenic amines. The introduction of a sulfonyl chloride (-SO₂Cl) moiety transforms this stable scaffold into a highly reactive electrophile.
This guide details the molecular properties, synthesis protocols, and application of benzoxepine sulfonyl chlorides. These derivatives serve as critical "warheads" for generating sulfonamide libraries targeting GPCRs (e.g., serotonin 5-HT receptors), ion channels, and metalloenzymes (e.g., carbonic anhydrase).
Part 1: Physicochemical Profiling
Benzoxepine sulfonyl chlorides are generally not shelf-stable commodity chemicals due to their moisture sensitivity; they are typically synthesized in situ or used immediately upon isolation. Below are the calculated parameters for the most relevant derivatives used in drug discovery.
Table 1: Molecular Specifications of Key Derivatives
Note: Molecular weights (MW) are based on standard atomic weights. LogP values are predicted consensus values.
| Compound Name | Structure Type | Molecular Formula | MW ( g/mol ) | Predicted LogP |
| 2,3,4,5-Tetrahydro-1-benzoxepin-7-sulfonyl chloride | Saturated Core | C₁₀H₁₁ClO₃S | 246.71 | 2.8 - 3.1 |
| 2,3,4,5-Tetrahydro-1-benzoxepin-8-sulfonyl chloride | Saturated Core (Isomer) | C₁₀H₁₁ClO₃S | 246.71 | 2.8 - 3.1 |
| 1-Benzoxepin-5(2H)-one-7-sulfonyl chloride | Keto-Derivative | C₁₀H₇ClO₄S | 258.68 | 1.9 - 2.2 |
| 4-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-7-sulfonyl chloride | Methylated Analog | C₁₁H₁₃ClO₃S | 260.74 | 3.2 - 3.5 |
Table 2: Structural Analogs for Validation
Use these commercially available analogs as reference standards for NMR/MS calibration.
| Analog Class | Compound | MW ( g/mol ) | CAS RN |
| Benzazepine | 7-Chloro-1-benzazepine-8-sulfonyl chloride | 294.15 | 1094543-97-1 |
| Benzothiazepine | 4-Oxo-1,5-benzothiazepine-7-sulfonyl chloride | 277.75 | 443955-61-1 |
Part 2: Synthetic Methodologies
Two primary routes exist for accessing benzoxepine sulfonyl chlorides. The choice depends on the required regioselectivity and the stability of the substrate.
Method A: Direct Chlorosulfonation (The "Industrial" Route)
This method uses chlorosulfonic acid (
Mechanism: Electrophilic aromatic substitution (
Method B: Diazotization (The "Precision" Route)
Used when specific regiochemistry is required (e.g., placing the sulfonyl group at C8 or C6). Requires an amino-benzoxepine precursor.
Mechanism: Meerwein sulfonylation. Conversion of an aniline derivative to a diazonium salt, followed by reaction with sulfur dioxide and copper(II) chloride.
Visualization: Synthesis Workflow
The following diagram illustrates the decision logic and workflow for synthesizing these derivatives.
Figure 1: Decision tree for the synthesis of benzoxepine sulfonyl chlorides via Chlorosulfonation (Route A) or Diazotization (Route B).
Part 3: Detailed Experimental Protocol
Protocol: Synthesis of 2,3,4,5-Tetrahydro-1-benzoxepin-7-sulfonyl chloride via Chlorosulfonation
Safety Warning: Chlorosulfonic acid reacts violently with water, releasing HCl gas and sulfuric acid mist. Perform all operations in a functioning fume hood.
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Preparation:
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Dry a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a calcium chloride drying tube.
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Cool the flask to -5°C to 0°C using an ice-salt bath.
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Reagent Addition:
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Charge the flask with Chlorosulfonic acid (5.0 eq) .
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Dissolve 2,3,4,5-tetrahydro-1-benzoxepin (1.0 eq) in a minimal amount of dry dichloromethane (DCM) or chloroform.
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Critical Step: Add the benzoxepine solution dropwise to the acid over 30 minutes. Maintain internal temperature < 5°C to prevent decomposition of the ether ring.
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Reaction:
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Allow the mixture to warm to room temperature (20-25°C).
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Stir for 2–4 hours. Monitor by TLC (mini-workup required: quench aliquot in MeOH to form methyl ester).
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Quenching & Isolation:
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Pour the reaction mixture slowly onto crushed ice (approx. 10x volume) with vigorous stirring.
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Extract immediately with DCM (3 x 50 mL).
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Wash the organic layer with cold water (2x) and cold brine (1x).
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Dry over anhydrous
, filter, and concentrate in vacuo at < 40°C.
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Storage:
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The resulting oil or low-melting solid is hydrolytically unstable. Use immediately or store under Argon at -20°C.
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Part 4: Medicinal Chemistry Applications
Benzoxepine sulfonyl chlorides are primarily used as intermediates to generate Sulfonamides , a pharmacophore found in diuretics, COX-2 inhibitors, and anti-bacterials.
Diversity-Oriented Synthesis (DOS)
In a drug discovery campaign, the benzoxepine sulfonyl chloride is reacted with a diverse array of amines (primary and secondary) to generate a library of potential hits.
Reaction:
Visualization: Library Generation Workflow
Figure 2: Workflow for high-throughput synthesis of benzoxepine sulfonamide libraries.
Key Therapeutic Targets
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Serotonin Receptors (5-HT2C): Benzoxepine sulfonamides have shown efficacy as antagonists for treating obesity and neuropsychiatric disorders.
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Carbonic Anhydrase Inhibitors (CAI): The sulfonamide moiety binds to the Zinc ion in the enzyme active site; the benzoxepine tail provides isoform selectivity (e.g., targeting tumor-associated CA IX).
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Breast Cancer: Substituted benzoxepines act as anti-proliferative agents by interfering with microtubule dynamics.
References
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Synthesis of Sulfonated Benzoxepine Derivatives. Journal of Organic Chemistry. (2022). "Propargyl Chalcones' Radical Annulation/Sulfonation Reaction." Link
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Benzoxepine Scaffold in Medicinal Chemistry. International Journal of Scientific Research in Modern Science and Technology. (2023). "Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds." Link
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General Chlorosulfonation Protocol. Organic Syntheses. Coll. Vol. 1, p. 8; Vol. 1, p. 12. "Chlorosulfonation of Acetanilide (Analogous Procedure)." Link
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Sulfonamides in Drug Development. Advanced Journal of Chemistry, Section B. (2025). "The Evolving Role of Sulfonamides in Medicine." Link
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Benzazepine Analog Data. PubChem. "7-chloro-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride."[1] Link
